2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a pyrazolo-pyrimidine derivative featuring a thioacetamide linkage and a 3-(trifluoromethyl)phenyl substituent. Its synthesis typically involves the reaction of pyrazolo[3,4-d]pyrimidin-4-one precursors with substituted phenacyl chlorides or α-chloroacetamides under acidic or basic conditions . Structural characterization is achieved via NMR, IR, mass spectrometry, and elemental analysis .
Properties
IUPAC Name |
2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5OS/c21-20(22,23)13-5-4-6-14(9-13)27-17(29)11-30-19-16-10-26-28(18(16)24-12-25-19)15-7-2-1-3-8-15/h1-10,12H,11H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFTYIJZJZCMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be kinases. Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process known as phosphorylation. This is a key regulatory event in cells, affecting many aspects of cell function including metabolism, cell cycle progression, and signal transduction.
Mode of Action
The compound, being a pyrazolo[3,4-d]pyrimidine derivative, acts as a kinase inhibitor. It mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases. This prevents ATP from binding, thereby inhibiting the kinase’s ability to phosphorylate its target proteins. The compound’s activity and selectivity can be directed to multiple oncogenic targets through focused chemical modification.
Biochemical Pathways
The compound’s interaction with kinases affects various biochemical pathways. For instance, it may inhibit the PI3K/AKT, JAK/STAT, RAS/MAPK, and SRC pathways, which are responsible for regulating proliferation, invasion, metastasis, and other hallmarks of cancer. By inhibiting these pathways, the compound can potentially suppress the overactivation of oncogenic pathways and/or the deactivation of tumor suppressor mechanisms.
Result of Action
The compound’s action results in the inhibition of kinase activity, leading to the disruption of key cellular processes such as cell proliferation and signal transduction. This can lead to the suppression of cancer cell growth and the induction of apoptosis. The compound has shown promising cytotoxic activity against tested cancer cell lines.
Biological Activity
The compound 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a novel derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities, particularly in cancer therapy and kinase inhibition. This article synthesizes available research findings on the biological activity of this compound, focusing on its potential as an anticancer agent and its mechanism of action.
Chemical Structure and Properties
The chemical formula for the compound is . It features a pyrazolo[3,4-d]pyrimidine core linked to a trifluoromethyl phenyl group via a thioacetamide moiety. The structural characteristics suggest potential interactions with various biological targets, particularly kinases involved in cell signaling pathways.
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds with similar scaffolds have shown high inhibitory effects against various cancer cell lines:
The compound OSU-03012 , a related pyrazolo[3,4-d]pyrimidine derivative, has been shown to inhibit cell proliferation in thyroid cancer cell lines by reducing phosphorylation of AKT and PAK kinases, suggesting that similar mechanisms may be applicable to our compound of interest .
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. The compound likely interacts with ATP-binding sites of various kinases, disrupting their activity. Molecular docking studies have predicted binding affinities that support this hypothesis.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives often correlates with specific structural features:
- Substituents on the Phenyl Ring : Variations in the substituents can significantly affect potency. Trifluoromethyl groups enhance lipophilicity and may improve cellular uptake.
- Thio Linkage : The presence of sulfur in the thioacetamide moiety can influence binding interactions and stability.
Case Studies
Several studies have explored the biological activities of related compounds:
-
In Vitro Studies :
- A study screened multiple derivatives against the NCI 60 cancer cell lines, revealing that certain substitutions led to enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Flow cytometry analysis indicated that compounds could induce apoptosis in cancer cells at low micromolar concentrations .
- In Vivo Studies :
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines, including the target compound, show promise as anticancer agents. These compounds have been studied for their ability to inhibit specific kinases involved in cancer progression. For instance, compounds with similar structures have been reported to target Pim kinases, which are implicated in various cancers. The inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Antimicrobial Properties
The thioamide group present in the compound enhances its biological activity against various pathogens. Studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Neurological Disorders
There is emerging evidence that compounds with a pyrazolo[3,4-d]pyrimidine core can modulate neurotransmitter systems and exhibit neuroprotective effects. This suggests potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease by targeting neuroinflammatory pathways and oxidative stress mechanisms .
Pharmacological Insights
The pharmacological profile of 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide indicates:
- Mechanism of Action : It likely functions through kinase inhibition, which is crucial for regulating cell proliferation and survival.
- Bioavailability : Structural modifications enhance solubility and permeability, crucial for effective therapeutic use.
Case Study 1: Inhibition of CK1 Kinases
A study focused on the synthesis of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives demonstrated their effectiveness as inhibitors of Casein Kinase 1 (CK1), a target implicated in various cellular processes including circadian rhythm regulation and cancer cell proliferation. The research highlighted the structure-activity relationship (SAR), indicating that modifications on the phenyl ring significantly affect inhibitory potency .
Case Study 2: Antimicrobial Efficacy
In vitro studies have shown that similar pyrazolo[3,4-d]pyrimidine compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial protein synthesis pathways, providing a basis for further development into therapeutic agents against resistant strains .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Core Heterocycle Variations: The target compound’s pyrazolo[3,4-d]pyrimidine core differs from pyrazolo[3,4-b]pyridine (e.g., compound in ) in ring fusion positions, altering electronic profiles and steric bulk. Substituent Effects: The 3-(trifluoromethyl)phenyl group in the target compound contrasts with 4-chlorophenyl () or morpholinophenyl () groups, impacting lipophilicity and target binding.
Synthetic Methodologies :
- The target compound is synthesized via cyclization using polyphosphoric acid (140°C) or sulfuric acid (room temperature) , whereas analogues like those in employ milder conditions (K₂CO₃/DMF at RT). Acidic conditions may enhance reaction efficiency but risk decomposition of sensitive substituents.
Physical Properties :
- Melting points are sparsely reported, but the 4-chlorophenyl analogue () exhibits a high MP (221–223°C), suggesting strong crystal lattice interactions. The target compound’s MP remains uncharacterized in available data.
Q & A
Q. Key Challenges :
- Controlling regioselectivity during pyrimidine ring closure.
- Minimizing disulfide byproducts during thioether formation .
Basic: How is the compound’s structure validated?
Characterization employs:
- NMR : H and C NMR confirm substituent positions (e.g., trifluoromethylphenyl protons at δ 7.4–7.6 ppm, pyrazolo-pyrimidine carbons at δ 150–160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ at m/z 474.12) .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-S (650–700 cm⁻¹) bonds .
Basic: What are the primary biological targets?
The compound inhibits kinases (e.g., TrkA, EGFR) due to its pyrazolo-pyrimidine core mimicking ATP-binding motifs. Reported activities include:
- Anti-cancer : IC₅₀ = 0.8–2.1 µM against breast cancer (MCF-7) and leukemia (K562) cell lines .
- Anti-inflammatory : Suppression of NF-κB signaling in macrophages at 10 µM .
Advanced: How to optimize synthetic yield?
Advanced: How to analyze structure-activity relationships (SAR)?
Q. Substituent Effects :
| Position | Modification | Activity Trend |
|---|---|---|
| Pyrazole N1-phenyl | 4-Fluoro substitution | ↑ Kinase selectivity |
| Acetamide (N-aryl) | 3-CF₃ vs. 4-OCH₃ | ↑ Cytotoxicity (3-CF₃) |
| Thioether linkage | Replacement with sulfoxide | ↓ Bioactivity |
| Rational SAR requires combinatorial libraries and in silico docking . |
Advanced: How to resolve contradictions in bioactivity data?
Discrepancies (e.g., variable IC₅₀ values across studies) are addressed via:
- Orthogonal assays : Confirm kinase inhibition using ELISA and cellular thermal shift assays (CETSA) .
- Molecular Dynamics (MD) : Simulate binding stability to TrkA vs. off-targets (e.g., 20 ns simulations show ΔG = -9.8 kcal/mol for TrkA) .
Advanced: What computational methods predict biological targets?
- Docking : AutoDock Vina screens kinases using the pyrazolo-pyrimidine core as a pharmacophore .
- ADMET Prediction : SwissADME estimates moderate permeability (LogP = 3.2) and CYP3A4 inhibition risk .
Advanced: How to address low aqueous solubility?
| Strategy | Outcome |
|---|---|
| Nanoemulsions (TPGS) | Solubility ↑ 5-fold |
| Co-crystallization | Stability >6 months at 4°C |
| Preformulation studies with DSC/TGA ensure compatibility . |
Advanced: How to mitigate instability in biological assays?
- Buffer Optimization : Use 10% DMSO in PBS (pH 7.4) for stock solutions.
- Storage : Lyophilize at -80°C; avoid repeated freeze-thaw cycles .
Advanced: How to identify off-target effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
